2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-8-4-5-9(12-6-8)10(2,3)7-11/h4-6H,7,11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKKULGLCNMYBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)C(C)(C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704613 | |

| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

929022-01-5 | |

| Record name | 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-2-(5-methylpyridin-2-yl)propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

Introduction

2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine is a substituted aminopyridine derivative of increasing interest within pharmaceutical and materials science research. Its unique structural architecture, featuring a pyridine ring, a tertiary carbon center, and a primary amine, suggests a complex interplay of physicochemical properties that dictate its behavior in various systems. Understanding these core properties is paramount for its effective application in drug development, catalysis, and as a building block in organic synthesis.

This technical guide provides a comprehensive overview of the key physical properties of this compound. In the absence of extensive published experimental data for this specific molecule, this document focuses on the established methodologies and theoretical considerations for determining these properties, drawing upon established protocols for structurally analogous aminopyridines. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical frameworks necessary to fully characterize this compound.

Molecular Structure and Core Identifiers

A thorough understanding of a molecule's physical properties begins with its fundamental structure and identifiers.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | |

| Molecular Weight | 164.25 g/mol | |

| Canonical SMILES | CC1=CN=C(C=C1)C(C)(C)CN | |

| InChIKey | WKKULGLCNMYBSI-UHFFFAOYSA-N | |

| CAS Number | 929022-01-5 |

The structure combines a basic pyridine nitrogen and a primary aliphatic amine, making it a diamine with distinct potential protonation sites. The neopentyl-like scaffold introduces steric bulk around the pyridine ring, which can influence intermolecular interactions and, consequently, its physical properties.

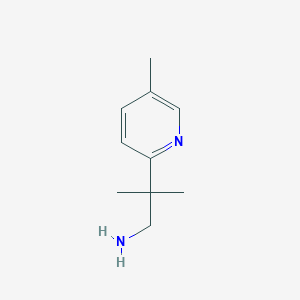

Caption: Chemical structure of this compound.

Spectroscopic and Chromatographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, a singlet for the methyl group on the pyridine, two singlets for the gem-dimethyl groups, and a singlet for the methylene protons adjacent to the primary amine. The amine protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR would confirm the presence of all 10 carbon atoms, with characteristic shifts for the aromatic carbons, the quaternary carbon, the methyl carbons, and the methylene carbon.

A standard protocol for preparing an NMR sample would involve dissolving approximately 5-10 mg of the compound in a suitable deuterated solvent, such as CDCl₃ or DMSO-d₆, and acquiring the spectra on a 400 MHz or higher field spectrometer.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. Key expected absorption bands would include:

-

N-H stretching: Around 3300-3500 cm⁻¹ for the primary amine.

-

C-H stretching: Below 3000 cm⁻¹ for the aliphatic C-H bonds and above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=N and C=C stretching: In the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring.

-

N-H bending: Around 1600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Electrospray ionization (ESI) is a common technique for aminopyridines, which would be expected to show a prominent [M+H]⁺ ion.[1][2]

Core Physical Properties and Their Determination

Melting Point

The melting point is a critical indicator of purity. For a pure crystalline solid, the melting range is typically narrow (0.5-1.0°C). Impurities generally lead to a depression and broadening of the melting point.[3]

Experimental Protocol: Capillary Melting Point Determination

The capillary method is a standard and widely accepted technique for determining the melting point of a solid.[3][4]

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube to a height of 1-2 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or a Thiele tube setup) alongside a calibrated thermometer.

-

Heating: The sample is heated at a steady, slow rate (approximately 1-2°C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting range.[5]

Caption: Workflow for Capillary Melting Point Determination.

Boiling Point

For liquid compounds, the boiling point is the temperature at which its vapor pressure equals the atmospheric pressure.[6] It is also a key indicator of purity.

Experimental Protocol: Micro Boiling Point Determination

This method is suitable when only a small amount of the liquid sample is available.[7]

-

Setup: A small amount of the liquid is placed in a micro test tube. A capillary tube, sealed at one end, is placed inside the test tube with the open end down.

-

Assembly: The test tube is attached to a thermometer, and the assembly is placed in a heating bath (e.g., a Thiele tube).[8]

-

Heating: The bath is heated gently. As the temperature rises, air trapped in the capillary tube will bubble out.[6][7]

-

Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. The heat is then removed.

-

Recording: The liquid will begin to cool and contract. The temperature at which the liquid just begins to be drawn back into the capillary tube is the boiling point.[7][8]

Solubility

The solubility of this compound is dictated by its dual functionality. The polar amine and pyridine groups can engage in hydrogen bonding with protic solvents, while the hydrocarbon backbone contributes to its solubility in nonpolar organic solvents.

Qualitative Solubility Testing

A systematic approach to solubility testing can provide significant structural information.

-

Water: The presence of two basic nitrogen atoms suggests potential solubility in water, likely forming a basic solution. Amines with up to four or five carbon atoms are generally water-soluble.[9]

-

5% Aqueous HCl: Due to the basic nature of the amine and pyridine nitrogen atoms, the compound is expected to be readily soluble in dilute acid through the formation of a polar ammonium salt.

-

5% Aqueous NaOH: The compound is expected to be insoluble in aqueous base.

-

Organic Solvents: Good solubility is expected in a range of organic solvents, from polar (e.g., methanol, ethanol) to nonpolar (e.g., diethyl ether, dichloromethane), due to the alkyl portion of the molecule.[9]

Experimental Protocol: Isothermal Shake-Flask Method for Quantitative Solubility

-

Preparation: An excess amount of the compound is added to a known volume of the solvent in a sealed vial.

-

Equilibration: The vial is agitated in a constant temperature bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: The suspension is allowed to settle, or is centrifuged, to separate the undissolved solid.

-

Analysis: A known volume of the supernatant is carefully removed and its concentration is determined using a suitable analytical method, such as HPLC with UV detection or quantitative NMR.

pKa (Acid Dissociation Constant)

The pKa values are crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, lipophilicity, and biological activity. This compound has two basic centers: the pyridine nitrogen and the primary amine.

Experimental Protocol: Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[10][11]

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a water-methanol mixture to ensure solubility.[10] The solution is then acidified with a strong acid (e.g., HCl).

-

Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.

-

Analysis: A titration curve (pH vs. volume of titrant) is generated. The pKa values correspond to the pH at the half-equivalence points on the curve. For a diamine, two inflection points and two pKa values are expected.

Conclusion

While specific experimental data for this compound are not yet widely published, its physicochemical properties can be thoroughly characterized using established and reliable methodologies. This guide provides the necessary theoretical foundation and practical protocols for researchers to determine the melting point, boiling point, solubility, and pKa of this compound. A comprehensive understanding of these properties is the cornerstone of successful research and development efforts, enabling informed decisions in solvent selection, formulation, and prediction of its behavior in biological systems.

References

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. PMC - PubMed Central. Available at: [Link]

-

Resonance structures of Aminopyridines. ResearchGate. Available at: [Link]

-

Gas chromatography/mass spectroscopy identification of M2 as... ResearchGate. Available at: [Link]

-

2-Aminopyridine - NIST WebBook. National Institute of Standards and Technology. Available at: [Link]

-

A reducing-difference IR-spectral study of 4-aminopyridine. Semantic Scholar. Available at: [Link]

-

Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. EMBIBE. Available at: [Link]

-

The Basicities of Substituted Pyridines and their 1-Oxides. ACS Publications. Available at: [Link]

-

HPLC Methods for analysis of 4-Aminopyridine. HELIX Chromatography. Available at: [Link]

-

Experiment 13 – Properties of Amines and Amides. Moorpark College. Available at: [Link]

-

Solubility of Organic Compounds. Unknown Source. Available at: [Link]

-

Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies. PMC - PubMed Central. Available at: [Link]

-

2-Aminopyridine. PubChem. Available at: [Link]

-

BOILING POINT DETERMINATION. Unknown Source. Available at: [Link]

-

Melting Point Determination. thinkSRS.com. Available at: [Link]

-

Melting point determination. Unknown Source. Available at: [Link]

-

4-Aminopyridine. PubChem. Available at: [Link]

-

6.2B: Step-by-Step Procedures for Boiling Point Determination. Chemistry LibreTexts. Available at: [Link]

-

Synthesis and biological screening of substituted 2-aminocyano pyridines. ResearchGate. Available at: [Link]

-

EXPERIMENT (1) DETERMINATION OF MELTING POINTS. Unknown Source. Available at: [Link]

-

Melting Point Determination in Pharmaceutical Industry. NANOLAB. Available at: [Link]

-

Measuring the Melting Point. Westlab Canada. Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. MDPI. Available at: [Link]

-

2.9: Qualitative Analysis of Organic Compounds. Chemistry LibreTexts. Available at: [Link]

-

Micro-boiling point measurement. Unknown Source. Available at: [Link]

-

Micro Boiling Point Determination. chymist.com. Available at: [Link]

-

Absolute and relative p K a calculations of mono and diprotic pyridines by quantum methods. Unknown Source. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]

-

REPORT Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Unknown Source. Available at: [Link]

-

1c - Find and estimate pKa values. YouTube. Available at: [Link]

Sources

- 1. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nano-lab.com.tr [nano-lab.com.tr]

- 4. thinksrs.com [thinksrs.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. uomus.edu.iq [uomus.edu.iq]

- 7. chymist.com [chymist.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. moorparkcollege.edu [moorparkcollege.edu]

- 10. enamine.net [enamine.net]

- 11. applications.emro.who.int [applications.emro.who.int]

Elucidation of the Chemical Structure of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine: A Technical Guide

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of the novel compound, 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine. In the absence of extensive published experimental data for this specific molecule, this document serves as a predictive guide for researchers, scientists, and drug development professionals. By integrating foundational principles of spectroscopic analysis with established methodologies, we present a logical workflow for confirming the molecular structure through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This guide is designed to be a practical, field-proven resource, emphasizing the causality behind experimental choices and ensuring self-validating protocols.

Introduction: Unveiling the Molecular Architecture

The compound this compound, with the molecular formula C₁₀H₁₆N₂, presents a unique structural arrangement combining a substituted pyridine ring with a sterically hindered aliphatic amine moiety. Understanding its precise three-dimensional structure is a critical prerequisite for any further investigation into its chemical reactivity, pharmacological activity, and potential applications in drug discovery and development. This guide outlines a systematic approach to unequivocally confirm its structure, employing a multi-technique analytical strategy.

Molecular Profile:

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 929022-01-5 | Key Organics |

| Molecular Formula | C₁₀H₁₆N₂ | PubChem[1] |

| Molecular Weight | 164.25 g/mol | PubChem[1] |

| SMILES | CC1=CN=C(C=C1)C(C)(C)CN | PubChem[1] |

The structural elucidation process will be guided by the predicted spectroscopic data derived from the molecule's known connectivity. Each analytical technique will provide a unique piece of the structural puzzle, and their combined interpretation will lead to a confident assignment.

Caption: 2D representation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual protons and carbon atoms.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The proton NMR spectrum is predicted to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronic environment, with aromatic protons appearing downfield and aliphatic protons upfield.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.35 | d | 1H | H-6 (pyridine) | Deshielded by adjacent nitrogen and aromatic ring current. |

| ~7.50 | dd | 1H | H-4 (pyridine) | Influenced by adjacent methyl group and ring current. |

| ~7.30 | d | 1H | H-3 (pyridine) | Coupled to H-4. |

| ~2.85 | s | 2H | -CH₂-NH₂ | Adjacent to the primary amine group. |

| ~2.35 | s | 3H | Pyridine-CH₃ | Aromatic methyl group. |

| ~1.50 | s | 2H | -NH₂ | Broad singlet, exchangeable with D₂O. |

| ~1.30 | s | 6H | C(CH₃)₂ | Two equivalent methyl groups on the quaternary carbon. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.[2][3]

-

Data Acquisition: Acquire the spectrum on a 500 MHz NMR spectrometer.[4] Key parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds.

-

Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

-

D₂O Exchange: To confirm the -NH₂ signal, add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The signal assigned to the amine protons should disappear or significantly decrease in intensity.

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~160.0 | C-2 (pyridine) | Attached to nitrogen and the quaternary carbon. |

| ~148.0 | C-6 (pyridine) | Deshielded by adjacent nitrogen. |

| ~136.0 | C-4 (pyridine) | Aromatic carbon. |

| ~132.0 | C-5 (pyridine) | Attached to the methyl group. |

| ~121.0 | C-3 (pyridine) | Aromatic carbon. |

| ~50.0 | -CH₂-NH₂ | Aliphatic carbon attached to the amine. |

| ~40.0 | Quaternary C | Sterically hindered quaternary carbon. |

| ~25.0 | C(CH₃)₂ | Two equivalent methyl carbons. |

| ~18.0 | Pyridine-CH₃ | Aromatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. Higher concentrations (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.[4]

-

Data Acquisition: Acquire the spectrum on a 125 MHz NMR spectrometer using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum.

Caption: Workflow for NMR data acquisition.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through fragmentation patterns.

Predicted Mass Spectrum (Electron Ionization - EI)

For a compound containing an odd number of nitrogen atoms, the molecular ion peak will have an odd mass-to-charge ratio (m/z), according to the nitrogen rule.[5][6]

Predicted Mass Spectrometry Data:

| m/z | Relative Intensity | Assignment |

| 164 | Moderate | [M]⁺ (Molecular Ion) |

| 149 | Low | [M - CH₃]⁺ |

| 133 | High | [M - CH₂NH₂]⁺ (α-cleavage) |

| 106 | Moderate | [C₇H₈N]⁺ (Benzylic cleavage) |

| 30 | High | [CH₂NH₂]⁺ (α-cleavage) |

The most prominent fragmentation pathway for amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom.[5][7][8] In this case, cleavage of the bond between the quaternary carbon and the -CH₂NH₂ group is expected to be a major fragmentation pathway, leading to a stable pyridinyl-containing cation at m/z 133 and a radical cation at m/z 30.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.[1][9]

-

Data Acquisition: Introduce the sample into an electron ionization (EI) mass spectrometer. Acquire the mass spectrum over a range of m/z 10-300.

-

Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to deduce fragmentation pathways that are consistent with the proposed structure.

Caption: Predicted major fragmentation pathways in EI-MS.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted IR Spectrum (ATR-FTIR)

The IR spectrum of this compound is expected to show characteristic absorptions for the primary amine, aromatic C-H, and aliphatic C-H bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, two bands | N-H stretch (primary amine) |

| 3100-3000 | Weak | Aromatic C-H stretch |

| 2970-2850 | Strong | Aliphatic C-H stretch |

| 1650-1580 | Medium | N-H bend (primary amine) |

| 1600-1450 | Medium-Strong | C=C and C=N stretch (pyridine ring) |

| 1335-1250 | Strong | Aromatic C-N stretch |

| 1250-1020 | Medium | Aliphatic C-N stretch |

| 910-665 | Broad, Strong | N-H wag (primary amine) |

The presence of two distinct bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric N-H stretching vibrations.[10][11][12]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the diamond crystal of the ATR accessory.[13][14][15][16]

-

Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

-

Sample Spectrum Collection: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Analysis: The background spectrum is automatically subtracted from the sample spectrum. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Conclusion: A Unified Structural Confirmation

The structural elucidation of this compound is achieved through the synergistic application of NMR, MS, and IR spectroscopy. The predicted data presented in this guide provides a robust template for the analysis of experimentally obtained spectra. The confirmation of the molecular weight by mass spectrometry, the detailed mapping of the carbon-hydrogen framework by ¹H and ¹³C NMR, and the identification of key functional groups by IR spectroscopy will collectively provide an unambiguous confirmation of the proposed chemical structure. This systematic approach ensures the scientific integrity and trustworthiness of the structural assignment, which is fundamental for all subsequent research and development activities involving this compound.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

University of Colorado Boulder, Department of Chemistry. NMR Spectrum Acquisition. [Link]

-

University of Rochester, Department of Chemistry. How to Get a Good 1H NMR Spectrum. [Link]

-

ALWSCI. How To Prepare And Run An NMR Sample. [Link]

-

JoVE. Mass Spectrometry: Amine Fragmentation. [Link]

-

Chemistry LibreTexts. Amine Fragmentation. [Link]

-

Agilent Technologies. ATR-FTIR Spectroscopy, FTIR Sampling Techniques. [Link]

-

Bruker. Guide to FT-IR Spectroscopy. [Link]

-

Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

-

Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

-

UCLA, Department of Chemistry and Biochemistry. IR Spectroscopy Tutorial: Amines. [Link]

-

WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]

-

Spectroscopy Online. Organic Nitrogen Compounds II: Primary Amines. [Link]

Sources

- 1. Sample preparation in mass spectrometry - Wikipedia [en.wikipedia.org]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. How To [chem.rochester.edu]

- 4. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 5. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. youtube.com [youtube.com]

- 9. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. wikieducator.org [wikieducator.org]

- 12. spectroscopyonline.com [spectroscopyonline.com]

- 13. agilent.com [agilent.com]

- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 15. mt.com [mt.com]

- 16. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

Spectroscopic Characterization of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine: A Technical Guide

Introduction

For researchers and professionals in drug development, the precise structural elucidation of novel chemical entities is a cornerstone of innovation. 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine is a substituted pyridine derivative with potential applications in medicinal chemistry, owing to the prevalence of the pyridine scaffold in pharmaceuticals.[1] This guide provides an in-depth technical overview of the spectroscopic data expected for this compound, focusing on Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. As direct experimental data for this specific molecule is not widely published[2], this document will serve as a predictive and interpretive guide, drawing upon established spectroscopic principles and data from analogous structures to empower researchers in their analytical endeavors.

Molecular Structure and Predicted Properties

IUPAC Name: this compound Molecular Formula: C₁₀H₁₆N₂ Molecular Weight: 164.25 g/mol Monoisotopic Mass: 164.13135 Da[2]

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. This data is critical for determining the molecular weight and deducing the structure of a compound.

Predicted Molecular Ion and Fragmentation

In a typical Electron Ionization (EI) mass spectrum, we would expect to observe the molecular ion peak (M⁺) at m/z 164. The molecule's structure suggests several likely fragmentation pathways. The bond between the tertiary carbon and the pyridine ring is a probable cleavage site. Additionally, the loss of the aminomethyl group (-CH₂NH₂) is a plausible fragmentation.

A common fragmentation pattern for compounds with a tertiary alkyl group attached to an aromatic ring involves the formation of a stable benzylic-type carbocation. In this case, cleavage of the C-C bond between the quaternary carbon and the aminomethyl group would yield a fragment with m/z corresponding to the loss of •CH₂NH₂ (30 Da), resulting in a fragment at m/z 134. Another significant fragmentation could be the alpha-cleavage of the amine, leading to the loss of a methyl group to form an iminium ion.

Experimental Protocol for GC-MS Analysis

The following is a general procedure for analyzing a novel compound like this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as dichloromethane or methanol.

-

GC-MS Instrument Setup:

-

Injector: Set to a temperature of 250 °C with a split ratio of 50:1.

-

Column: A standard nonpolar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is suitable.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp up to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

MS Detector: Set the transfer line to 280 °C, the ion source to 230 °C, and the quadrupole to 150 °C. Scan a mass range of m/z 40-500.[3]

-

-

Injection: Inject 1 µL of the prepared sample into the GC-MS.

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the corresponding mass spectrum of the compound.

Predicted Mass Spectral Data

| m/z | Predicted Fragment | Notes |

| 164 | [C₁₀H₁₆N₂]⁺ | Molecular Ion (M⁺) |

| 149 | [M - CH₃]⁺ | Loss of a methyl group |

| 134 | [M - CH₂NH₂]⁺ | Loss of the aminomethyl radical |

| 107 | [C₇H₉N]⁺ | Fragment corresponding to the methylpyridine and an attached methyl group |

| 92 | [C₆H₆N]⁺ | Fragment corresponding to the picolyl cation |

Visualization of Predicted Fragmentation

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation at various wavelengths.

Predicted IR Absorption Bands

The structure of this compound contains several key functional groups that will give rise to characteristic IR absorption bands.

-

N-H Stretching: As a primary amine, two distinct N-H stretching bands are expected in the region of 3400-3300 cm⁻¹. The presence of two bands is characteristic of the symmetric and asymmetric stretching modes of the -NH₂ group.[4]

-

C-H Stretching: Aromatic C-H stretching vibrations from the pyridine ring will appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methyl and methylene groups will be observed just below 3000 cm⁻¹.

-

N-H Bending: The scissoring vibration of the primary amine is expected around 1650-1580 cm⁻¹.[5]

-

C=C and C=N Stretching: The stretching vibrations of the C=C and C=N bonds within the pyridine ring will produce a series of bands in the 1600-1400 cm⁻¹ region.

-

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of C-C stretching and bending vibrations that are unique to the molecule and serve as a "fingerprint" for identification.[4]

Experimental Protocol for ATR-FTIR Spectroscopy

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform a background subtraction and analyze the resulting spectrum for characteristic absorption bands.

Predicted IR Data Summary

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |

| 3400 - 3300 | N-H Stretch | Primary Amine |

| 3100 - 3000 | C-H Stretch | Aromatic (Pyridine) |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine |

| 1600 - 1400 | C=C and C=N Stretch | Pyridine Ring |

| 1380 - 1365 | C-H Bend | gem-Dimethyl |

Visualization of IR Analysis Workflow

Caption: General workflow for acquiring an ATR-FTIR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is predicted to show several distinct signals corresponding to the different proton environments in the molecule.

-

Pyridine Protons: The three protons on the pyridine ring will appear in the aromatic region (δ 7.0-8.5 ppm). Due to the substitution pattern, they will likely appear as a doublet, a doublet of doublets, and a singlet.

-

Amine Protons: The two protons of the primary amine (-NH₂) will likely appear as a broad singlet. The chemical shift can vary depending on the solvent and concentration but is typically in the δ 1.5-3.0 ppm range.

-

Methylene Protons: The two protons of the -CH₂- group adjacent to the amine will likely appear as a singlet around δ 2.5-3.0 ppm.

-

gem-Dimethyl Protons: The six protons of the two equivalent methyl groups on the quaternary carbon will appear as a sharp singlet around δ 1.2-1.5 ppm.

-

Pyridine Methyl Protons: The three protons of the methyl group on the pyridine ring will appear as a singlet around δ 2.2-2.5 ppm.

Predicted ¹³C NMR Spectrum

The carbon NMR spectrum will show distinct signals for each unique carbon atom.

-

Pyridine Carbons: The five carbons of the pyridine ring will appear in the downfield region (δ 120-160 ppm).

-

Quaternary Carbon: The quaternary carbon attached to the pyridine ring will appear in the δ 40-50 ppm range.

-

Methylene Carbon: The carbon of the -CH₂- group will be found around δ 45-55 ppm.

-

gem-Dimethyl Carbons: The two equivalent methyl carbons will give a single signal in the δ 25-30 ppm range.

-

Pyridine Methyl Carbon: The methyl carbon on the pyridine ring will appear around δ 15-20 ppm.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. This may require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Data Processing: Fourier transform the raw data, phase correct the spectra, and integrate the signals in the ¹H NMR spectrum.

Predicted NMR Data Summary

¹H NMR

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.2 | d | 1H | Pyridine-H |

| ~ 7.5 | dd | 1H | Pyridine-H |

| ~ 7.1 | d | 1H | Pyridine-H |

| ~ 2.8 | s | 2H | -CH₂-NH₂ |

| ~ 2.3 | s | 3H | Pyridine-CH₃ |

| ~ 1.8 | br s | 2H | -NH₂ |

| ~ 1.3 | s | 6H | -C(CH₃)₂ |

¹³C NMR

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~ 160 | Pyridine-C (adjacent to N) |

| ~ 148 | Pyridine-C |

| ~ 135 | Pyridine-C |

| ~ 130 | Pyridine-C |

| ~ 122 | Pyridine-C |

| ~ 50 | -C H₂-NH₂ |

| ~ 42 | -C (CH₃)₂ |

| ~ 28 | -C(C H₃)₂ |

| ~ 18 | Pyridine-C H₃ |

Visualization of NMR Analysis Workflow

Caption: A typical workflow for acquiring and processing NMR spectra.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy. This guide provides a comprehensive framework of the expected spectroscopic data and the methodologies to acquire it. By understanding the predicted fragmentation patterns, vibrational modes, and NMR chemical shifts, researchers and drug development professionals can effectively confirm the identity, purity, and structure of this and similar novel compounds, ensuring the integrity of their scientific endeavors.

References

- BenchChem. (n.d.). A Comparative Guide to the Spectroscopic Properties of Pyridinium Derivatives.

- Kumar, V., & Chandra, S. (n.d.). SPECTRAL STUDY OF SUBSTITUTED PYRIDINE. ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERING.

- ResearchGate. (2025). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives.

- Mary, Y. S., et al. (n.d.). SPECTROSCOPIC INVESTIGATIONS OF 2-AMINOPYRIDINE. TSI Journals.

- Wojciechowska, A., Wieszczycka, K., & Framski, G. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- MDPI. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation.

- NIST. (n.d.). 2-Propanamine, 2-methyl-. NIST WebBook.

- ResearchGate. (n.d.). FTIR spectra of 2-amino-5-methylpyridine and the complex.

- NIST. (n.d.). 2-Propen-1-amine, 2-methyl-. NIST WebBook.

- Key Organics. (n.d.). This compound | C10H16N2.

- SWGDRUG.org. (2017). N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine.

- BLDpharm. (n.d.). 58088-72-5|2-Methyl-1-(pyridin-2-yl)propan-1-amine.

- Human Metabolome Database. (2012). Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198).

- Sigma-Aldrich. (n.d.). 2-Methyl-N-(2-methyl-2-propenyl)-2-propen-1-amine.

- PubChem. (n.d.). 2-Methyl-2-phenylpropan-1-amine | C10H15N | CID 210602.

- FooDB. (2010). Showing Compound 2-Methyl-1-propylamine (FDB012495).

- ChemicalBook. (n.d.). 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propylamine.

- NIST. (n.d.). 1-Propanamine, 2-methyl-N-(2-methylpropyl)-. NIST WebBook.

Sources

- 1. SPECTRAL STUDY OF SUBSTITUTED PYRIDINE | ACCENT JOURNAL OF ECONOMICS ECOLOGY & ENGINEERINGISSN: 2456-1037 IF:8.20, ELJIF: 6.194(10/2018), Peer Reviewed and Refereed Journal, UGC APPROVED NO. 48767 [ajeee.co.in]

- 2. PubChemLite - this compound (C10H16N2) [pubchemlite.lcsb.uni.lu]

- 3. swgdrug.org [swgdrug.org]

- 4. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. tsijournals.com [tsijournals.com]

An In-depth Technical Guide to 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine (CAS Number: 929022-01-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a pyridine derivative of significant interest in medicinal chemistry and drug discovery. While specific peer-reviewed synthetic procedures and detailed pharmacological data for this exact compound are not extensively published, this document, based on established chemical principles and analysis of related structures, offers a robust framework for its synthesis, characterization, and potential applications. We will explore its molecular structure, outline a plausible synthetic pathway, discuss its physicochemical properties, and delve into its potential as a scaffold in the development of novel therapeutic agents. This guide is intended to serve as a valuable resource for researchers and scientists engaged in the exploration of novel chemical entities for drug development.

Introduction: The Significance of Pyridine Scaffolds in Modern Drug Discovery

The pyridine ring is a fundamental heterocyclic motif that features prominently in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its unique electronic properties, including its ability to act as a hydrogen bond acceptor and its metabolic stability, make it a privileged scaffold in medicinal chemistry.[2] The strategic functionalization of the pyridine core allows for the fine-tuning of a molecule's pharmacological profile, influencing its potency, selectivity, and pharmacokinetic properties. The subject of this guide, this compound, combines the pyridine core with a sterically hindered amine functionality, suggesting its potential as a key building block for compounds targeting a range of biological targets.

Molecular Structure and Physicochemical Properties

IUPAC Name: this compound CAS Number: 929022-01-5 Molecular Formula: C₁₀H₁₆N₂[3] Molecular Weight: 164.25 g/mol

Structural Analysis:

The molecule features a 2,5-disubstituted pyridine ring. The substituent at the 2-position is a neopentylamine group, characterized by a quaternary carbon atom attached to both the pyridine ring and an aminomethyl group. This bulky substituent is expected to have a significant impact on the molecule's conformational flexibility and its interactions with biological macromolecules. The methyl group at the 5-position of the pyridine ring can influence the electronic properties of the ring system and provide an additional point for metabolic modification or target interaction.

Predicted Physicochemical Properties:

While experimental data for this specific compound is scarce, we can predict its general properties based on its structure and data from related compounds.

| Property | Predicted Value/Characteristic | Rationale |

| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar to other alkylated picolinamines. |

| Boiling Point | Estimated >200 °C | High molecular weight and polar amine and pyridine groups. |

| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, DMSO). Limited solubility in water. | The presence of the polar amine and pyridine nitrogen atoms will confer some water solubility, but the overall hydrocarbon content is significant. |

| pKa | The pyridine nitrogen will have a pKa around 5-6, and the primary amine will have a pKa around 9-10. | Typical values for these functional groups. |

| LogP | Estimated between 1.5 and 2.5 | Reflects a balance between the hydrophilic amine and pyridine groups and the lipophilic alkyl portions. |

Synthesis of this compound: A Plausible Pathway

Overall Synthetic Scheme:

Sources

An In-depth Technical Guide to 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a pyridine derivative with potential applications in medicinal chemistry and pharmacological research. The document details its chemical and physical properties, synthesis, and safety information, offering a foundational resource for professionals in drug development and scientific research.

Section 1: Core Molecular Attributes

This compound is a substituted pyridine compound. The structural arrangement of its functional groups—a pyridine ring and a primary amine—suggests its potential for diverse chemical interactions and biological activity, making it a compound of interest for further investigation.

The fundamental chemical identity of this compound is established by its molecular formula and weight.

| Property | Value | Source |

| Molecular Formula | C10H16N2 | [1][2][3] |

| Molecular Weight | 164.25 g/mol | [3][4] |

| Monoisotopic Mass | 164.13135 Da | [1] |

The spatial arrangement of atoms and the bonds between them define the molecule's reactivity and interaction with biological systems.

-

IUPAC Name: this compound

-

Canonical SMILES: CC1=CN=C(C=C1)C(C)(C)CN[1]

-

InChI Key: WKKULGLCNMYBSI-UHFFFAOYSA-N[1]

Below is a diagram illustrating the logical relationship of the compound's core components.

Caption: Core components of the molecule.

Section 2: Physicochemical Properties and Predicted Data

While experimental data for this compound is not extensively available in public literature, computational predictions provide valuable insights into its behavior.[1] These predictions are crucial for designing experimental protocols, including solvent selection and analytical method development.

| Predicted Property | Value | Adduct | m/z |

| XlogP | 1.4 | N/A | N/A |

| Collision Cross Section (Ų) | 137.7 | [M+H]+ | 165.13863 |

| 145.3 | [M+Na]+ | 187.12057 | |

| 139.7 | [M-H]- | 163.12407 | |

| 157.0 | [M+NH4]+ | 182.16517 | |

| 143.1 | [M+K]+ | 203.09451 | |

| 131.6 | [M+H-H2O]+ | 147.12861 | |

| 159.5 | [M+HCOO]- | 209.12955 | |

| 182.6 | [M+CH3COO]- | 223.14520 | |

| 144.6 | [M+Na-2H]- | 185.10602 | |

| 136.6 | [M]+ | 164.13080 | |

| 136.6 | [M]- | 164.13190 | |

| Data sourced from PubChem and calculated using CCSbase.[1] |

Section 3: Synthesis and Chemical Reactivity

The synthesis of pyridine derivatives often involves multi-step processes. While specific synthesis routes for this compound are not detailed in the provided search results, general methodologies for similar structures can be inferred. The synthesis of a related compound, 3-(5-Methylpyridin-3-yl)propan-1-amine, begins with 5-methylpyridine, which is then alkylated to introduce the propan-1-amine chain.[5] A similar approach could be envisioned for the target molecule, starting with 2,5-dimethylpyridine.

The presence of a primary amine and a pyridine ring suggests a range of potential chemical reactions, including:

-

N-Alkylation and N-Acylation: The primary amine can be readily modified to produce a diverse library of derivatives.

-

Salt Formation: The basic nature of the pyridine nitrogen and the primary amine allows for the formation of salts with various acids, which can be useful for purification or to improve solubility.

-

Oxidation and Reduction: The pyridine ring can undergo oxidation, while the amine group can be involved in various redox reactions.[5]

The following diagram outlines a potential, generalized synthetic workflow.

Caption: A generalized synthetic workflow.

Section 4: Potential Applications in Drug Discovery

Pyridine derivatives are a cornerstone in medicinal chemistry due to their metabolic stability and ability to form hydrogen bonds.[5] Compounds with similar structures have been investigated for their biological activities. For instance, other pyridine-containing compounds have been explored as potential agents in the therapy of Alzheimer's disease.[6] The structural motifs within this compound suggest it could serve as a scaffold for developing new therapeutic agents. Its potential applications could be in areas such as neurological or metabolic disorders.[5]

Section 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound was not found, safety information for structurally related compounds provides essential guidance. For example, 2-amino-5-methylpyridine is toxic if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.[7]

General Handling Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and lab coats.[7][8]

-

Ventilation: Handle in a well-ventilated area or under a chemical fume hood.[8][9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from heat and ignition sources.[8][9]

-

Spill Response: In case of a spill, avoid generating dust and use appropriate absorbent material.

First Aid Measures:

-

Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[9]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse skin with water.[9]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[8][9]

Section 6: Conclusion

This compound is a compound with potential for further exploration in the fields of medicinal chemistry and drug development. This guide has provided a summary of its known properties and offers a starting point for researchers interested in this and related molecules. Further experimental validation of its physicochemical properties, biological activity, and safety profile is necessary to fully understand its potential.

References

-

PubChem. This compound. Available from: [Link]

-

PubChem. N-methyl-1-pyridin-2-ylpropan-2-amine. Available from: [Link]

-

Loba Chemie. 2-AMINO-5-METHYLPYRIDINE FOR SYNTHESIS MSDS. Available from: [Link]

-

PubChem. N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Available from: [Link]

-

AA Blocks. 2-methyl-2-(5-nitropyridin-2-yl)propan-1-amine. Available from: [Link]

-

Human Metabolome Database. Showing metabocard for 2-Methyl-1-propylamine (HMDB0034198). Available from: [Link]

- Google Patents. EP0569701A1 - Process for preparation of 2-amino-5-methyl-pyridine.

- Google Patents. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine.

-

PubChem. 2-Amino-5-methylpyridine. Available from: [Link]

-

SWGDRUG.org. N-Methyl-1-(6-methylpyridin-2-yl)propan-2-amine. Available from: [Link]

- Google Patents. US2456379A - 2-amino-5-methyl pyridine and process of making it.

-

PubMed. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease. Available from: [Link]

Sources

- 1. PubChemLite - this compound (C10H16N2) [pubchemlite.lcsb.uni.lu]

- 2. keyorganics.net [keyorganics.net]

- 3. This compound [cymitquimica.com]

- 4. N-methyl-1-(6-methylpyridin-2-yl)propan-2-amine | C10H16N2 | CID 16640577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Buy 3-(5-Methylpyridin-3-yl)propan-1-amine [smolecule.com]

- 6. N-Methyl-N-((1-methyl-5-(3-(piperidin-1-yl)propoxy)-1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new multitarget small molecule for the therapy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. lobachemie.com [lobachemie.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Solubility Profile of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine

Prepared by: Senior Application Scientist

Abstract

Aqueous solubility is a cornerstone physicochemical property in drug discovery and development, profoundly influencing a compound's absorption, distribution, and ultimate bioavailability.[1][2][3] Poor solubility can terminate the progression of otherwise potent drug candidates, leading to unreliable in vitro results and challenging formulation development.[4][5] This guide provides a comprehensive technical overview of the methodologies required to thoroughly characterize the solubility profile of 2-Methyl-2-(5-methylpyridin-2-yl)propan-1-amine, a novel amine-containing pyridine derivative. We will explore the theoretical underpinnings of its pH-dependent solubility, provide detailed, field-proven protocols for both kinetic and thermodynamic solubility assays, and present a framework for data interpretation. This document is intended for researchers, scientists, and drug development professionals, offering the expert insights necessary to generate a robust and reliable solubility data package for informed decision-making in a pharmaceutical pipeline.

Introduction: The Criticality of Solubility Profiling

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in fundamental physicochemical properties. Among these, aqueous solubility is arguably one of the most critical hurdles.[1][2] A drug must be in a dissolved state at the site of absorption to enter systemic circulation and exert its pharmacological effect.[4] Consequently, insufficient solubility is a leading cause of failure for NCEs, compromising everything from initial high-throughput screening (HTS) assays to in vivo efficacy studies.[4][5]

The Biopharmaceutics Classification System (BCS) codifies the importance of solubility, classifying drugs based on their solubility and intestinal permeability to predict their in vivo performance.[6][7][8] Drugs with low solubility (BCS Class II and IV) often exhibit poor and variable oral bioavailability, necessitating complex and costly formulation strategies.[7][9] Therefore, determining a compound's solubility profile as early as possible is a strategic imperative, enabling project teams to derisk candidates, guide medicinal chemistry efforts, and select the most viable development pathways.[3][5]

This guide focuses on This compound , a molecule featuring a primary amine and a pyridine ring. The presence of these ionizable groups suggests that its aqueous solubility will be highly dependent on pH.[10] Understanding this pH-solubility relationship is paramount for predicting its behavior in the variable pH environments of the gastrointestinal (GIT) tract.[11]

Theoretical Considerations for an Ionizable Pyridine Amine

The chemical structure of this compound contains two basic nitrogen centers: the pyridine ring nitrogen and the primary aliphatic amine.

-

Pyridine Moiety: The pyridine ring is a weak base. The lone pair of electrons on the nitrogen atom is not delocalized within the aromatic π-system and is available for protonation.[12] Pyridine itself has a pKa of approximately 5.5.[12][13]

-

Primary Amine: The primary amine group (-NH2) is also basic. Aliphatic amines are generally stronger bases than aromatic amines.

The overall basicity and, consequently, the solubility-pH profile will be governed by the pKa values of these functional groups. The pKa of 2-aminopyridine is approximately 6.86, indicating the amino group's electron-donating effect increases the basicity of the pyridine nitrogen.[12][13][14] For the target molecule, we can predict two pKa values. The protonated form will be significantly more soluble in water due to the favorable ion-dipole interactions.

The relationship between pH, pKa, and the concentrations of the ionized and un-ionized forms of the drug is described by the Henderson-Hasselbalch equation . For a basic drug (B), the equation is:

pH = pKa + log([B]/[BH+])

Where:

-

[B] is the concentration of the neutral base.

-

[BH+] is the concentration of the protonated, conjugate acid.

At a pH below the pKa, the compound will predominantly exist in its protonated, more soluble form (BH+). As the pH increases above the pKa, the equilibrium shifts towards the neutral, less soluble form (B), potentially leading to precipitation. A thorough pH-solubility profile is therefore essential to map this behavior across the physiological pH range of the GIT (pH 1.2 to 6.8).[6][7]

Methodologies for Solubility Determination

A comprehensive solubility assessment involves two distinct but complementary types of assays: kinetic and thermodynamic.

Kinetic Solubility Assay for High-Throughput Screening

Kinetic solubility is the concentration of a compound that dissolves in an aqueous buffer after being introduced from a concentrated organic stock solution (typically dimethyl sulfoxide, DMSO) with a short incubation time.[15][16][17] This method is not a measure of true equilibrium but is invaluable in early drug discovery for its high-throughput nature, allowing for the rapid screening of large numbers of compounds.[18] It helps identify compounds with potential solubility liabilities early, saving significant resources.[3]

This protocol outlines a common high-throughput method using laser nephelometry to detect precipitate formation.[16]

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Plate Preparation: Using a liquid handler, dispense 2 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.

-

Buffer Addition: Add 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4) to each well. This results in a final compound concentration of 100 µM with 1% DMSO.

-

Mixing and Incubation: Mix the plate contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at a controlled temperature (e.g., 25°C) for 2 hours.

-

Measurement: Measure the light scattering in each well using a nephelometer. Wells containing precipitated compound will scatter light, resulting in a higher signal.

-

Data Analysis: The kinetic solubility is reported as the highest concentration at which no significant increase in light scattering is observed compared to a DMSO-only control.

Causality Behind Choices:

-

DMSO Stock: DMSO is used for its ability to dissolve a wide range of organic compounds. Starting from a dissolved state and crashing it out into an aqueous buffer mimics how compounds are often handled in biological assays.

-

Nephelometry: This detection method is fast, sensitive, and non-destructive, making it ideal for HTS formats where speed is critical.[5][16]

-

Short Incubation: The 2-hour incubation is a pragmatic choice for throughput; it is not intended to reach thermodynamic equilibrium but to quickly flag compounds that precipitate under common assay conditions.

Sources

- 1. Substance solubility | Drug Discovery News [drugdiscoverynews.com]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 4. ucd.ie [ucd.ie]

- 5. bmglabtech.com [bmglabtech.com]

- 6. grokipedia.com [grokipedia.com]

- 7. Biopharmaceutics Classification System - Wikipedia [en.wikipedia.org]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. globalresearchonline.net [globalresearchonline.net]

- 10. researchgate.net [researchgate.net]

- 11. ijper.org [ijper.org]

- 12. quora.com [quora.com]

- 13. quora.com [quora.com]

- 14. 2-Aminopyridine price,buy 2-Aminopyridine - chemicalbook [chemicalbook.com]

- 15. enamine.net [enamine.net]

- 16. In vitro solubility assays in drug discovery [pubmed.ncbi.nlm.nih.gov]

- 17. Aqueous Solubility Assay - Enamine [enamine.net]

- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Technical Guide to the Biological Activities and Therapeutic Potential of Substituted Pyridines

Abstract

The pyridine ring is a foundational heterocyclic scaffold that holds a privileged position in medicinal chemistry and drug discovery.[1][2][3] Its unique electronic characteristics, metabolic stability, and synthetic tractability have enabled its incorporation into a remarkable number of therapeutic agents across a wide spectrum of diseases.[1][4] This technical guide offers an in-depth exploration of the diverse biological activities exhibited by substituted pyridines. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy. We will dissect the key roles of pyridine derivatives as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents, supported by mechanistic insights, structure-activity relationships (SAR), detailed experimental protocols, and case studies of landmark FDA-approved drugs.

The Prominence of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring system, an aromatic heterocycle with one nitrogen atom replacing a carbon atom in a benzene ring, is a cornerstone of modern drug design.[5] Its prevalence is not coincidental but is rooted in its distinct physicochemical properties. The nitrogen atom imparts polarity, acts as a hydrogen bond acceptor, and provides a site for protonation, which can be critical for solubility and target engagement.[6][7][8] These features allow medicinal chemists to strategically modify pyridine scaffolds to optimize pharmacological activity, fine-tune pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion), and reduce off-target effects.[4][9]

The versatility of pyridine is evidenced by the 95 FDA-approved pharmaceuticals that are derived from pyridine or its reduced form, dihydropyridine.[1] These drugs span a vast range of therapeutic areas, including cancer (Imatinib, Crizotinib), infectious diseases (Isoniazid), cardiovascular conditions (Nifedipine), and neurological disorders (Tacrine), underscoring the scaffold's profound impact on global health.[1]

Key Biological Activities of Substituted Pyridines

The biological landscape of substituted pyridines is remarkably diverse. Strategic functionalization of the pyridine ring allows for interaction with a multitude of biological targets with high specificity and potency.

Anticancer Activity

Pyridine derivatives are a significant class of compounds in oncology.[10][11] Their anticancer mechanisms are varied and often involve the inhibition of critical signaling pathways that drive tumor growth and proliferation.[10][11]

-

Kinase Inhibition: Many pyridine-based drugs function as kinase inhibitors.[12] The pyridine nitrogen often serves as a crucial hydrogen bond acceptor, anchoring the molecule in the ATP-binding pocket of kinases like BCR-Abl, VEGFR-2, and c-Kit.[13][14][15] This competitive inhibition blocks downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[14][16] For instance, novel pyridine-urea hybrids have shown potent cytotoxicity against breast cancer cell lines by inhibiting VEGFR-2.[11][17]

-

HDAC Inhibition: Some pyridine derivatives act as Histone Deacetylase (HDAC) inhibitors, inducing apoptosis in tumor cells.[11]

-

DNA Intercalation: The electronic and steric properties of certain pyridine compounds enable them to intercalate with DNA, disrupting replication and leading to cytotoxic effects.[10]

| Compound Class | Target | Cancer Type Example | Reference |

| Phenylamino-pyrimidine | BCR-Abl Kinase | Chronic Myeloid Leukemia (CML) | [Imatinib][13][14] |

| Pyridine-Urea Hybrids | VEGFR-2 | Breast Cancer (MCF-7) | [Saleh et al., 2021][10][17] |

| Pyridone Derivatives | JNK Upregulation | Liver & Breast Cancer | [Christodoulou et al., 2015][16] |

| Pyridine-fused Heterocycles | Multiple | Colon Adenocarcinoma | [Fayed et al., 2019][11][18] |

Antimicrobial and Antiviral Activity

The pyridine scaffold is integral to numerous antimicrobial and antiviral agents.[8][19][20] These compounds can interfere with essential microbial processes, including cell wall synthesis, DNA replication, and viral protein synthesis.[7]

-

Antibacterial Action: Pyridine-based antimicrobials have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.[5] Their mechanisms can involve disrupting bacterial membranes or inhibiting key enzymes.[7]

-

Antifungal Action: Certain derivatives can target fungal cell membranes or inhibit enzymes crucial for fungal metabolism.[5]

-

Antiviral Properties: Pyridine derivatives have shown promise against a range of viruses, including HIV, Hepatitis B and C (HBV/HCV), and Respiratory Syncytial Virus (RSV).[21] Their mechanisms include inhibiting viral replication cycles, reverse transcriptase (RT), and other viral enzymes.[5][21] For example, Delavirdine, a non-nucleoside reverse transcriptase inhibitor containing a pyridine ring, is used in the treatment of HIV/AIDS.[1]

Anti-inflammatory Activity

Substituted pyridines exhibit significant anti-inflammatory properties, often by modulating pathways involved in the inflammatory response.[22]

-

COX Inhibition: Some pyrazolo-pyridine analogs have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins.[23]

-

Inhibition of Pro-inflammatory Mediators: Derivatives of 3-hydroxy-pyridine-4-one may exert their anti-inflammatory effects through iron chelation, as key enzymes in the inflammation pathway like cyclooxygenase and lipoxygenase are heme-dependent.[24] Other pyridine analogs can reduce the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and various interleukins.[22][25]

Central Nervous System (CNS) Activity

The pyridine scaffold is a privileged structure for CNS-acting drugs due to its ability to be modified for blood-brain barrier penetration.[26][27]

-

Neuroprotection: Pyridine alkaloids have demonstrated neuroprotective effects against glutamate-induced oxidative stress and apoptosis in neuronal cell lines.[28][29] This action is often mediated through the upregulation of antioxidant pathways involving Nrf2 and heme oxygenase-1 (HO-1).[28][29]

-

Acetylcholinesterase (AChE) Inhibition: Donepezil, a piperidine derivative, is a cornerstone treatment for Alzheimer's disease. It acts as a reversible inhibitor of acetylcholinesterase, increasing the levels of the neurotransmitter acetylcholine in the brain to improve cognitive function.[26][30][31][32][33]

-

Receptor Modulation: Various pyridine derivatives act as agonists or antagonists at key CNS receptors, including nicotinic acetylcholine receptors (nAChR) and serotonin receptors, influencing neurotransmission and behavior.[27][34]

Structure-Activity Relationship (SAR) Insights

The biological activity of a pyridine derivative is profoundly influenced by the nature, position, and orientation of its substituents. Understanding these Structure-Activity Relationships (SAR) is fundamental to rational drug design.[4][34]

-

Substituent Position: The placement of functional groups at the 2, 3, or 4-positions (ortho, meta, para relative to the nitrogen) dramatically alters the molecule's electronic distribution and steric profile, affecting its ability to bind to a target.

-

Electronic Effects: Electron-donating groups (e.g., -OCH3, -NH2) and electron-withdrawing groups (e.g., -NO2, -CF3) modify the pKa of the pyridine nitrogen and the reactivity of the ring, which can be crucial for target interaction and metabolic stability. Studies have shown that the presence of -OMe, -OH, and -NH2 groups can enhance the antiproliferative activity of pyridine derivatives.[2]

-

Lipophilicity: The balance between hydrophilicity and lipophilicity (logP) is critical for a drug's pharmacokinetic properties. Substituents can be chosen to optimize solubility, membrane permeability, and protein binding. For example, bulky or halogenated groups can sometimes decrease activity, while more polar groups may enhance it.[2]

Caption: Logical relationship governing the Structure-Activity Relationship (SAR) of substituted pyridines.

Case Studies of FDA-Approved Pyridine-Based Drugs

Imatinib (Gleevec®): A Paradigm of Targeted Cancer Therapy

Imatinib was a revolutionary drug for the treatment of chronic myeloid leukemia (CML).[14] It contains a key phenylamino-pyrimidine core where the pyridine nitrogen is essential for its mechanism.

-

Mechanism of Action: In CML, the Philadelphia chromosome produces a constitutively active BCR-Abl tyrosine kinase, which drives uncontrolled cell proliferation.[13] Imatinib functions as a potent and selective inhibitor of this kinase.[14][15][35] It binds to the ATP-binding site of the BCR-Abl kinase domain, locking it in an inactive conformation.[13][14] This action blocks the transfer of phosphate from ATP to tyrosine residues on substrate proteins, thereby inhibiting downstream signaling pathways and inducing apoptosis in the cancer cells.[14][15]

Caption: Mechanism of Action for Imatinib in inhibiting BCR-Abl kinase signaling.

Sildenafil (Viagra®): A Selective Enzyme Inhibitor

Sildenafil, used to treat erectile dysfunction and pulmonary arterial hypertension, is a selective inhibitor of phosphodiesterase type 5 (PDE5).[36][37][38]

-

Mechanism of Action: Penile erection is a hemodynamic process involving the relaxation of smooth muscle in the corpus cavernosum, mediated by nitric oxide (NO) and cyclic guanosine monophosphate (cGMP).[36][38][39] PDE5 is the enzyme responsible for the degradation of cGMP.[36][39] Sildenafil's molecular structure, which includes a substituted pyridine ring, mimics that of cGMP and acts as a competitive inhibitor of PDE5.[36] By blocking PDE5, sildenafil prevents the breakdown of cGMP, leading to elevated levels, prolonged smooth muscle relaxation, increased blood inflow, and facilitation of an erection upon sexual stimulation.[36][37][39]

Experimental Protocols for Activity Evaluation

The validation of biological activity requires robust and reproducible experimental protocols. The following are standard methodologies used to screen substituted pyridine derivatives.

Protocol: In Vitro Anticancer Screening (MTT Assay)

This protocol assesses the cytotoxicity of a compound against a cancer cell line (e.g., MCF-7 for breast cancer).

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan product, which can be quantified by spectrophotometry.

-

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.

-

Causality: This allows cells to adhere and enter a logarithmic growth phase, ensuring sensitivity to cytotoxic agents.

-

-

Compound Treatment: Prepare serial dilutions of the substituted pyridine compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Causality: Only viable cells with active mitochondria can reduce the MTT, directly linking the signal to cell viability.

-

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).

-

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. nbinno.com [nbinno.com]

- 5. openaccessjournals.com [openaccessjournals.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scilit.com [scilit.com]

- 9. nbinno.com [nbinno.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. ijsat.org [ijsat.org]

- 12. Imatinib: MedlinePlus Drug Information [medlineplus.gov]

- 13. Imatinib - Wikipedia [en.wikipedia.org]

- 14. Imatinib in Chronic Myeloid Leukemia: an Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. irjet.net [irjet.net]

- 19. semanticscholar.org [semanticscholar.org]

- 20. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Antiviral Activities of Pyridine Fused and Pyridine Containing Heterocycles, A Review (from 2000 to 2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Synthesis and discovery of pyrazolo-pyridine analogs as inflammation medications through pro- and anti-inflammatory cytokine and COX-2 inhibition assessments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]

- 26. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]

- 27. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line | MDPI [mdpi.com]

- 29. Neuroprotective Effect of Tricyclic Pyridine Alkaloids from Fusarium lateritium SSF2, against Glutamate-Induced Oxidative Stress and Apoptosis in the HT22 Hippocampal Neuronal Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Donepezil: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]

- 32. goodrx.com [goodrx.com]

- 33. Donepezil - Wikipedia [en.wikipedia.org]

- 34. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. drugs.com [drugs.com]

- 36. Sildenafil - Wikipedia [en.wikipedia.org]

- 37. droracle.ai [droracle.ai]

- 38. [Mode of action of sildenafil] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. What is the mechanism of Sildenaifl Citrate? [synapse.patsnap.com]

Discovery and history of novel pyridine compounds

An In-depth Technical Guide to the Discovery and History of Novel Pyridine Compounds

Abstract